AG 1295

Content Navigation

Researchers isolating PDGFR signaling often encounter off-target effects with imatinib or other multi-kinase inhibitors. AG 1295 is a quinoxaline-based tyrphostin that potently and reversibly blocks PDGFR autophosphorylation (IC50 0.3-0.5 µM) without inhibiting EGFR, enabling definitive pathway attribution. • Strict specificity validates PDGFR-driven SMC proliferation, neointimal hyperplasia, and fibrosis. • Effective in UUO and allograft vasculopathy models (12 mg/kg IP). • Supplied with ≥98% purity and full analytical documentation for reproducible results.

CAS Number

Product Name

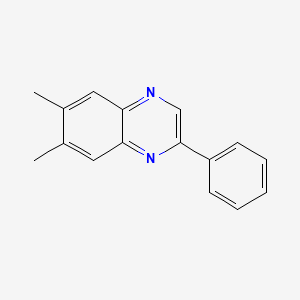

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

AG 1295 is a quinoxaline-type tyrphostin that functions as a potent, reversible, and ATP-competitive inhibitor of platelet-derived growth factor receptor (PDGFR) kinase. With a primary IC50 of 0.3–0.5 µM for PDGFR autophosphorylation, it is widely procured as a pharmacological probe to study PDGF-driven cellular processes, such as smooth muscle cell (SMC) proliferation and interstitial fibrosis . Unlike broader-spectrum clinical inhibitors, AG 1295 offers strict biochemical specificity, making it a critical reagent for isolating PDGFR signaling from other receptor tyrosine kinases in complex in vitro and in vivo models .

Research Fit

Substituting AG 1295 with clinical-grade PDGFR inhibitors like imatinib (STI571) or broad-spectrum tyrphostins introduces significant experimental confounding [1]. While imatinib effectively blocks PDGFR, it also potently inhibits c-Abl and c-Kit, making it impossible to definitively attribute phenotypic changes—such as reduced neointimal hyperplasia or fibrosis—solely to PDGFR blockade [2]. Conversely, earlier-generation tyrphostins or generic kinase blockers often exhibit cross-reactivity with the epidermal growth factor receptor (EGFR) . AG 1295 is structurally optimized via its quinoxaline pharmacophore to abolish PDGFR autophosphorylation without affecting EGFR activity, ensuring clean pathway isolation that generic or multi-kinase substitutes cannot provide [1].

Substitution Risk

Absolute Selectivity for PDGFR Over EGFR Signaling

AG 1295 demonstrates strict selectivity for PDGFR, inhibiting its autophosphorylation with an IC50 of 0.3–0.5 µM in membrane assays. In stark contrast, it has no inhibitory effect on EGFR autophosphorylation, distinguishing it from non-selective inhibitors like erbstatin or genistein (which inhibit EGFR in the 300–1200 nM range) [1]. This complete lack of EGFR cross-reactivity ensures that AG 1295 can be used to selectively probe PDGF-driven pathways without off-target receptor interference.

| Evidence Dimension | Kinase autophosphorylation IC50 |

| Target Compound Data | 0.3–0.5 µM (PDGFR); Inactive (EGFR) |

| Comparator Or Baseline | Genistein (EGFR IC50 ~ 1.18 µM) / Broad-spectrum TKIs |

| Quantified Difference | >100-fold selectivity margin for PDGFR over EGFR |

| Conditions | Membrane autophosphorylation assay |

Buyers requiring strict isolation of PDGF pathways must use AG 1295 to avoid the confounding EGFR inhibition typical of older or broader kinase inhibitors.

Comparators: Imatinib (c-Kit, v-Abl), Sunitinib (FLT3, Kit, VEGFR2), Sorafenib (Raf-1, VEGFR2/Flk1, B-Raf)

Specific Inhibition of PDGF-Dependent DNA Synthesis

In cellular assays utilizing Swiss 3T3 fibroblasts, AG 1295 selectively blocks PDGF-stimulated DNA synthesis with an IC50 of 2.5 µM. When the same cells are stimulated with EGF or insulin, AG 1295 shows only weak or no effect . This quantitative functional divergence proves that the compound's biochemical selectivity translates directly into phenotypic specificity, unlike multi-target inhibitors that broadly suppress DNA synthesis regardless of the mitogenic stimulus .

| Evidence Dimension | Mitogen-stimulated DNA synthesis IC50 |

| Target Compound Data | 2.5 µM (PDGF-stimulated) |

| Comparator Or Baseline | EGF- or insulin-stimulated DNA synthesis (No significant effect) |

| Quantified Difference | Complete functional isolation of the PDGF mitogenic response |

| Conditions | Intact Swiss 3T3 cell proliferation assay |

This guarantees that downstream readouts in cell-based assays are exclusively the result of PDGFR blockade, a critical requirement for vascular and fibrotic disease modeling.

AG 1296: PDGFR-β IC50 800 nM, c-Kit 80% inhib @ 5 µM

Validated Formulation Compatibility for In Vivo Dosing

For procurement focused on animal models of restenosis or fibrosis, AG 1295 offers validated in vivo formulation protocols. While insoluble in water, a clear, stable injection solution can be achieved using a 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O vehicle system . The compound is highly soluble in anhydrous DMSO (up to 62.5 mg/mL with sonication), allowing for concentrated stock generation . This defined processability prevents precipitation upon aqueous dilution, a common failure point for highly lipophilic quinoxaline derivatives .

| Evidence Dimension | Maximum stock solubility and in vivo vehicle stability |

| Target Compound Data | 62.5 mg/mL in DMSO; stable in 5% DMSO/40% PEG300/5% Tween 80/50% ddH2O |

| Comparator Or Baseline | Unformulated aqueous delivery (Insoluble/Precipitates) |

| Quantified Difference | Enables systemic or local delivery at therapeutic doses (e.g., 12 mg/kg) without precipitation |

| Conditions | Room temperature vehicle preparation |

Predictable solubility and validated vehicle formulations reduce experimental failure rates and animal loss during complex in vivo dosing regimens.

Vascular Restenosis and Smooth Muscle Cell (SMC) Modeling

Because AG 1295 selectively halts PDGF-dependent DNA synthesis without affecting endothelial cell growth driven by other factors, it is a highly targeted option for studying neointimal formation and SMC proliferation after balloon angioplasty or stent placement [1].

Renal and Interstitial Fibrosis Research

AG 1295 is highly effective in models of unilateral ureteral obstruction (UUO) and allograft vasculopathy. Its ability to be formulated for daily intraperitoneal injection (e.g., 12 mg/kg) allows researchers to reliably attenuate interstitial fibrosis and reduce macrophage infiltration .

Kinase Selectivity Profiling and Assay Calibration

As a quinoxaline-based inhibitor with strict PDGFR specificity, AG 1295 serves as an essential negative control for EGFR activity and a positive control for PDGFR blockade in high-throughput kinase screening panels and biochemical assay development .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Insulin-Mediated Signaling Facilitates Resistance to PDGFR Inhibition in Proneural hPDGFB-Driven Gliomas

Damian A Almiron Bonnin, Cong Ran, Matthew C Havrda, Huan Liu, Yasuyuki Hitoshi, Zhonghua Zhang, Chao Cheng, Matthew Ung, Mark A IsraelPMID: 28138037 DOI: 10.1158/1535-7163.MCT-16-0616

Abstract

Despite abundant evidence implicating receptor tyrosine kinases (RTK), including the platelet-derived growth factor receptor (PDGFR), in the pathogenesis of glioblastoma (GBM), the clinical use of RTK inhibitors in this disease has been greatly compromised by the rapid emergence of therapeutic resistance. To study the resistance of proneural gliomas that are driven by a PDGFR-regulated pathway to targeted tyrosine kinase inhibitors, we utilized a mouse model of proneural glioma in which mice develop tumors that become resistant to PDGFR inhibition. We found that tumors resistant to PDGFR inhibition required the expression and activation of the insulin receptor (IR)/insulin growth-like factor receptor (IGF1R) for tumor cell proliferation and survival. Cotargeting IR/IGF1R and PDGFR decreased the emergence of resistant clonesOur findings characterize a novel model of glioma recurrence that implicates the IR/IGF1R signaling axis in mediating the development of resistance to PDGFR inhibition and provide evidence that IR/IGF1R signaling is important in the recurrence of the proneural subtype of glioma in which PDGF/PDGFR is most commonly expressed at a high level.

.

Screening of compound libraries for inhibitors of Toxoplasma growth and invasion

Yongmei Han, Oluyomi Stephen Adeyemi, Mohammad Hazzaz Bin Kabir, Kentaro KatoPMID: 32236711 DOI: 10.1007/s00436-020-06673-9

Abstract

Toxoplasma gondii can infect virtually all warm-blooded animals, including humans. It can differentiate between rapidly replicating tachyzoites that cause acute infection and slowly growing bradyzoites in tissue cysts. Treatment options for toxoplasmosis are challenging because current therapies cannot eradicate the latent T. gondii infection that is mainly caused by the bradyzoite forms. Accordingly, recurrence of infection is a problem for immunocompromised patients and congenitally infected patients. Protein kinases have been widely studied in eukaryotic cells, and while little is known about signaling in Toxoplasma infection, it is likely that protein kinases play a key role in parasite proliferation, differentiation, and probably invasion. To identify optimized new kinase inhibitors for drug development against T. gondii, we screened a library of kinase inhibitor compounds for anti-Toxoplasma activity and host cell cytotoxicity. Pyrimethamine served as a positive control and 0.5% DMSO was used as a negative control. Among the 80 compounds screened, 6 compounds demonstrated ≥ 80% parasite growth inhibition at concentrations at which 5 compounds did not suppress host cell viability, while 3 kinase inhibitors (Bay 11-7082, Tyrphostin AG 1295 and PD-98059) had suppressive effects individually on parasite growth and host cell invasion, but did not strongly induce bradyzoite formation.Tetrahydroquinoxalines induce a lethal evisceration phenotype in Haemonchus contortus in vitro

Yaqing Jiao, Sarah Preston, Jose F Garcia-Bustos, Jonathan B Baell, Sabatino Ventura, Thuy Le, Nicole McNamara, Nghi Nguyen, Antony Botteon, Cameron Skinner, Jill Danne, Sarah Ellis, Anson V Koehler, Tao Wang, Bill C H Chang, Andreas Hofmann, Abdul Jabbar, Robin B GasserPMID: 30690282 DOI: 10.1016/j.ijpddr.2018.12.007

Abstract

In the present study, the anthelmintic activity of a human tyrosine kinase inhibitor, AG-1295, and 14 related tetrahydroquinoxaline analogues against Haemonchus contortus was explored. These compounds were screened against parasitic larvae - exsheathed third-stage (xL3) and fourth-stage (L4) - using a whole-organism screening assay. All compounds were shown to have inhibitory effects on larval motility, development and growth, and induced evisceration through the excretory pore in xL3s. The estimated ICvalues ranged from 3.5 to 52.0 μM for inhibition of larval motility or development. Cytotoxicity IC

against human MCF10A cells was generally higher than 50 μM. Microscopic studies revealed that this eviscerated (Evi) phenotype occurs rapidly (<20 min) and relates to a protrusion of internal tissues and organs (evisceration) through the excretory pore in xL3s; severe pathological damage in L4s as well as a suppression of larval growth in both stages were also observed. Using a relatively low concentration (12.5 μM) of compound m10, it was established that the inhibitor has to be present for a relatively short time (between 30 h and 42 h) during in vitro development from xL3 to L4, to induce the Evi phenotype. Increasing external osmotic pressure prevented evisceration and moulting, and xL3s remained unaffected by the test compound. These results point to a mode of action involving a dysregulation of morphogenetic processes during a critical time-frame, in agreement with the expected behaviour of a tyrosine kinase inhibitor, and suggest potential for development of this compound class as nematocidal drugs.

Sphingosine-1-Phosphate Induces the Migration and Angiogenesis of Epcs Through the Akt Signaling Pathway via Sphingosine-1-Phosphate Receptor 3/Platelet-Derived Growth Factor Receptor-β

Hang Wang, Ke-Yin Cai, Wei Li, Hao HuangPMID: 26208383 DOI: 10.1515/cmble-2015-0035

Abstract

Endothelial progenitor cells (EPCs) play a fundamental role in neoangiogenesis and tumor angiogenesis. Through the sphingosine-1-phosphate receptor 3 (S1PR3), sphingosine-1-phosphate (S1P) can stimulate the functional capacity of EPCs. Platelet-derived growth factor receptor-beta (PDGFR-β) contributes to the migration and angiogenesis of EPCs. This study aimed to investigate whether S1P induces the migration and angiogenesis of EPCs through the S1PR3/PDGFR-β/Akt signaling pathway. We used the Transwell system and the Chemicon In Vitro Angiogenesis Assay Kit with CAY10444 (an S1PR3 antagonist), AG1295 (a PDGFR kinase inhibitor) and sc-221226 (an Akt inhibitor) to examine the role of the S1PR3/PDGFR-β/Akt pathway in the S1Pinduced migration and angiogenesis of EPCs.Inhibition of platelet-derived growth factor (PDGF) receptor affects follicular development and ovarian proliferation, apoptosis and angiogenesis in prepubertal eCG-treated rats

Natalia Pascuali, Leopoldina Scotti, Dalhia Abramovich, Griselda Irusta, Mariana Di Pietro, Diana Bas, Marta Tesone, Fernanda ParborellPMID: 25937181 DOI: 10.1016/j.mce.2015.04.021

Abstract

The platelet-derived growth factor (PDGF) system is crucial for blood vessel stability. In the present study, we evaluated whether PDGFs play a critical intraovarian survival role in gonadotropin-dependent folliculogenesis. We examined the effect of intrabursal administration of a selective platelet-derived growth factor receptor (PDGFR) inhibitor (AG1295) on follicular development, proliferation, apoptosis and blood vessel formation and stability in ovaries from rats treated with equine chorionic gonadotropin (eCG). The percentages of preantral follicles (PAFs) and early antral follicles (EAFs) were lower in AG1295-treated ovaries than in control ovaries (p < 0.01-0.05). The percentage of atretic follicles (AtrFs) increased in AG1295-treated ovaries compared to control (p < 0.05). The ovarian weight and estradiol concentrations were lower in AG1295-treated ovaries than in the control group (p < 0.01 and p < 0.05, respectively), whereas progesterone concentrations did not change. AG1295 decreased the proliferation index in EAFs (p < 0.05) and increased the percentage of nuclei positive for cleaved caspase-3 and apoptotic DNA fragmentation (p < 0.01-0.05). AG1295 increased the expression of Bax (p < 0.05) without changes in the expression of Bcl-2 protein. AG1295-treated ovaries increased the cleavage of caspase-8 (p < 0.05) and decreased AKT and BAD phosphorylation compared with control ovaries (p < 0.05). AG1295 caused a decrease not only in the endothelial cell area but also in the area of pericytes and vascular smooth muscle cells (VSMCs) in the ovary (p < 0.05). Our findings suggest that the local inhibition of PDGFs causes an increase in ovarian apoptosis through an imbalance in the ratio of antiapoptotic to proapoptotic proteins, thus leading a larger number of follicles to atresia. PDGFs could exert their mechanism of action through an autocrine/paracrine effect on granulosa and theca cells mediated by PDGFRs. In conclusion, these data clearly indicate that the PDGF system is necessary for follicular development induced by gonadotropins.AhR-dependent secretion of PDGF-BB by human classically activated macrophages exposed to DEP extracts stimulates lung fibroblast proliferation

Marie Jaguin, Olivier Fardel, Valérie LecureurPMID: 25896968 DOI: 10.1016/j.taap.2015.04.007

Abstract

Lung diseases are aggravated by exposure to diesel exhaust particles (DEPs) found in air pollution. Macrophages are thought to play a crucial role in lung immune response to these pollutants, even if the mechanisms involved remain incompletely characterized. In the present study, we demonstrated that classically and alternative human macrophages (MΦ) exhibited increased secretion of PDGF-B in response to DEP extract (DEPe). This occurred via aryl hydrocarbon receptor (AhR)-activation because DEPe-induced PDGF-B overexpression was abrogated after AhR expression knock-down by RNA interference, in both M1 and M2 polarizing MΦ. In addition, TCDD and benzo(a)pyrene, two potent AhR ligands, also significantly increased mRNA expression of PDGF-B in M1 MΦ, whereas some weak ligands of AhR did not. We next evaluated the impact of conditioned media (CM) from MΦ culture exposed to DEPe or of recombinant PDGF-B onto lung fibroblast proliferation. The tyrosine kinase inhibitor, AG-1295, prevents phosphorylations of PDGF-Rβ, AKT and ERK1/2 and the proliferation of MRC-5 fibroblasts induced by recombinant PDGF-B and by CM from M1 polarizing MΦ, strongly suggesting that the PDGF-BB secreted by DEPe-exposed MΦ is sufficient to activate the PDGF-Rβ pathway of human lung fibroblasts. In conclusion, we demonstrated that human MΦ, whatever their polarization status, secrete PDGF-B in response to DEPe and that PDGF-B is a target gene of AhR. Therefore, induction of PDGF-B by DEP may participate in the deleterious effects towards human health triggered by such environmental urban contaminants.Platelet-derived growth factor receptor kinase inhibitor AG-1295 promotes osteoblast differentiation in MC3T3-E1 cells via the Erk pathway

Y Y Zhang, Y Z Cui, J Luan, X Y Zhou, G L Zhang, J X HanPMID: 22890161 DOI: 10.5582/bst.2012.v6.3.130

Abstract

Previous studies have conflicting views on the effect of platelet-derived growth factor (PDGF)/PDGF receptor (PDGFR) signaling on osteogenesis. The current study investigated the effect of PDGF receptor-beta (PDGFR-β) inhibition by AG-1295 on the osteogenic differentiation of the mouse pre-osteoblastic cell line MC3T3-E1. Osteogenic differentiation was induced by treatment with β-glycerophosphate, ascorbic acid, and dexamethasone along with or absent AG-1295. Results showed that AG-1295 significantly increased alkaline phosphatase (ALP) activity and enhanced the formation of mineralized nodules in a dose-dependent manner. Furthermore, treatment with AG-1295 resulted in up-regulated mRNA expression of the osteogenic marker genes collagen type I (Col1A), runt-related transcription factor 2 (Runx2), osterix (Osx), tissue-nonspecific alkaline phosphatase (Tnap), and osteocalcin (Ocn). Consistent with its effect on osteoblast differentiation, AG-1295 also significantly suppressed the phosphorylation of Erk1/2 in MC3T3-E1 cells. In conclusion, findings suggest that blocking the PDGFR-β pathway with AG1295 markedly promotes osteoblast differentiation and matrix mineralization in mouse osteoblastic MC3T3-E1 cells and that the Erk1/2 pathway might participate in this process.Screening of the 'Stasis Box' identifies two kinase inhibitors under pharmaceutical development with activity against Haemonchus contortus

Yaqing Jiao, Sarah Preston, Anson V Koehler, Andreas J Stroehlein, Bill C H Chang, Kaylene J Simpson, Karla J Cowley, Michael J Palmer, Benoît Laleu, Timothy N C Wells, Abdul Jabbar, Robin B GasserPMID: 28679424 DOI: 10.1186/s13071-017-2246-x

Abstract

In partnership with the Medicines for Malaria Venture (MMV), we screened a collection ('Stasis Box') of 400 compounds (which have been in clinical development but have not been approved for illnesses other than neglected infectious diseases) for inhibitory activity against Haemonchus contortus, in order to attempt to repurpose some of the compounds to parasitic nematodes.We assessed the inhibition of compounds on the motility and/or development of exsheathed third-stage (xL3s) and fourth-stage (L4) larvae of H. contortus using a whole-organism screening assay.

In the primary screen, we identified compound MMV690767 (also known as SNS-032) that inhibited xL3 motility by ~70% at a concentration of 20 μM after 72 h as well as compound MMV079840 (also known as AG-1295), which induced a coiled xL3 phenotype, with ~50% inhibition on xL3 motility. Subsequently, we showed that SNS-032 (IC

= 12.4 μM) and AG-1295 (IC

= 9.92 ± 1.86 μM) had a similar potency to inhibit xL3 motility. Although neither SNS-032 nor AG-1295 had a detectable inhibitory activity on L4 motility, both compounds inhibited L4 development (IC

values = 41.24 μM and 7.75 ± 0.94 μM for SNS-032 and AG-1295, respectively). The assessment of the two compounds for toxic effects on normal human breast epithelial (MCF10A) cells revealed that AG-1295 had limited cytotoxicity (IC

> 100 μM), whereas SNS-032 was quite toxic to the epithelial cells (IC

= 1.27 μM).

Although the two kinase inhibitors, SNS-032 and AG-1295, had moderate inhibitory activity on the motility or development of xL3s or L4s of H. contortus in vitro, further work needs to be undertaken to chemically alter these entities to achieve the potency and selectivity required for them to become nematocidal or nematostatic candidates.

Mechanical stretch increases MMP-2 production in vascular smooth muscle cells via activation of PDGFR-β/Akt signaling pathway

Kyo Won Seo, Seung Jin Lee, Yun Hak Kim, Jin Ung Bae, So Youn Park, Sun Sik Bae, Chi Dae KimPMID: 23950935 DOI: 10.1371/journal.pone.0070437

Abstract

Increased blood pressure, leading to mechanical stress on vascular smooth muscle cells (VSMC), is a known risk factor for vascular remodeling via increased activity of matrix metalloproteinase (MMP) within the vascular wall. This study aimed to identify cell surface mechanoreceptors and intracellular signaling pathways that influence VSMC to produce MMP in response to mechanical stretch (MS). When VSMC was stimulated with MS (0-10% strain, 60 cycles/min), both production and gelatinolytic activity of MMP-2, but not MMP-9, were increased in a force-dependent manner. MS-enhanced MMP-2 expression and activity were inhibited by molecular inhibition of Akt using Akt siRNA as well as by PI3K/Akt inhibitors, LY293002 and AI, but not by MAPK inhibitors such as PD98059, SP600125 and SB203580. MS also increased Akt phosphorylation in VSMC, which was attenuated by AG1295, a PDGF receptor (PDGFR) inhibitor, but not by inhibitors for other receptor tyrosine kinase including EGF, IGF, and FGF receptors. Although MS activated PDGFR-α as well as PDGFR-β in VSMC, MS-induced Akt phosphorylation was inhibited by molecular deletion of PDGFR-β using siRNA, but not by inhibition of PDGFR-α. Collectively, our data indicate that MS induces MMP-2 production in VSMC via activation of Akt pathway, that is mediated by activation of PDGFR-β signaling pathways.Platelet-derived growth factor BB enhances osteoclast formation and osteoclast precursor cell chemotaxis

Dian-Qi Li, Qi-Long Wan, Janak L Pathak, Zu-Bing LiPMID: 27628046 DOI: 10.1007/s00774-016-0773-8

Abstract

Enhanced osteoclast formation increases bone resorption, which triggers bone remodeling. Platelet-derived growth factor BB (PDGF-BB) enhances precursor cell homing, angiogenesis, and bone healing, and thereby could also treat osteoporosis. However, the effect of PDGF-BB on osteoclast formation is not fully understood. We investigated whether exogenous recombinant PDGF-BB directly affects osteoclast formation and osteoclast precursor cell chemotaxis. The murine monocyte-macrophage cell line RAW264.7 and bone-marrow-derived macrophages were cultured with recombinant mouse PDGF-BB with or without a platelet-derived growth factor receptor β inhibitor (AG-1295) or a Janus kinase 2 inhibitor (AG-490) to analyze the effect on osteoclastogenesis in vitro. PDGF-BB with or without AG-490 or AG-1295 was locally administrated in the mandibular fracture of 16-week-old Sprague Dawley rats (n = 18) for 1-2 weeks to analyze the effect on osteoclastogenesis in vivo. The effect of the treatments on osteoclast formation, osteoclast precursor cell migration, and expression of osteoclastogenic signaling molecules was analyzed. PDGF-BB enhanced osteoclast formation both in vitro and in vivo, but AG-490 and AG-1295 inhibited this effect. PDGF-BB enhanced phosphorylation of extracellular-signal-regulated kinase 1/2 (ERK1/2), Akt, and signal transducer and activator of transcription 3 (STAT3) in RAW264.7 cells. AG-490 inhibited PDGF-BB-induced STAT3 phosphorylation. PDGF-BB enhanced RAW264.7 cell migration and gene expression of osteoclastogenic signaling molecules (i.e., nuclear factor of activated T cells 1, dendrocyte-expressed seven transmembrane protein, and B-cell lymphoma 2), and treatment with AG-1295, AG-490, or S3I-201 (a STAT3 inhibitor) reduced this effect. PDGF-BB enhanced osteoclast formation, osteoclast precursor cell chemotaxis, and phosphorylation of STAT3, Akt, and ERK1/2. but AG-1295 and AG-490 reduced this effect. These findings reflect the complexity of PDGF-BB in bone biology.Explore Compound Types